1-METHYL-3-{[4-(4-METHYL-2-QUINOLYL)PIPERAZINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID
Overview
Description
1-METHYL-3-{[4-(4-METHYL-2-QUINOLYL)PIPERAZINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-3-{[4-(4-METHYL-2-QUINOLYL)PIPERAZINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include hydrazines, 1,3-dicarbonyl compounds, and various electrophiles . The reaction conditions may involve refluxing in solvents such as ethanol or acetic acid, with catalysts like hydrochloric acid or acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis . The choice of solvents, catalysts, and purification methods is crucial to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-3-{[4-(4-METHYL-2-QUINOLYL)PIPERAZINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the quinoline and piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-METHYL-3-{[4-(4-METHYL-2-QUINOLYL)PIPERAZINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-METHYL-3-{[4-(4-METHYL-2-QUINOLYL)PIPERAZINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes such as succinate dehydrogenase, disrupting cellular respiration and leading to various biological effects . The quinoline and piperazine moieties contribute to its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Known for its fungicidal activity through inhibition of succinate dehydrogenase.
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Used in the synthesis of antifungal agents and enzyme inhibitors.
Uniqueness
1-METHYL-3-{[4-(4-METHYL-2-QUINOLYL)PIPERAZINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID stands out due to its unique combination of the pyrazole, quinoline, and piperazine moieties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound for various scientific applications .
Properties
IUPAC Name |
1-methyl-3-[4-(4-methylquinolin-2-yl)piperazine-1-carbonyl]pyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-13-11-17(21-16-6-4-3-5-14(13)16)24-7-9-25(10-8-24)19(26)18-15(20(27)28)12-23(2)22-18/h3-6,11-12H,7-10H2,1-2H3,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBAIAMCWAUYBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C(=O)C4=NN(C=C4C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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